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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B156460 Get Quote

Introduction
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic

synthesis, crucial for the construction of complex molecular architectures in natural products

and active pharmaceutical ingredients. The reaction proceeds via the formation of a

nucleophilic enolate intermediate, which subsequently attacks an electrophilic alkylating agent.

For unsymmetrical ketones, controlling the regioselectivity of enolate formation is a key

challenge.

2,2-Dimethylcyclohexanone serves as an excellent model substrate for studying

regioselective alkylation. Due to the presence of a quaternary carbon at the C2 position,

deprotonation can only occur at the C6 position, leading to the formation of a single,

unambiguous enolate. This protocol details a robust and efficient method for the regioselective

methylation of 2,2-dimethylcyclohexanone to synthesize 2,2,6-trimethylcyclohexanone using

lithium diisopropylamide (LDA) as a strong, non-nucleophilic base and methyl iodide as the

alkylating agent.

Reaction Scheme
Scheme 1: Methylation of 2,2-Dimethylcyclohexanone to form 2,2,6-

Trimethylcyclohexanone.
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Experimental Protocol
This protocol provides a detailed methodology for the methylation of 2,2-
dimethylcyclohexanone.

Materials and Reagents
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Reagent/Ma
terial

Molecular
Formula

M.W. (
g/mol )

Quantity
(mmol)

Amount
Supplier
Notes

2,2-

Dimethylcyclo

hexanone

C₈H₁₄O 126.20 10.0
1.26 g (1.39

mL)

Reagent

grade, ≥98%

Diisopropyla

mine
C₆H₁₅N 101.19 11.0

1.11 g (1.54

mL)

Anhydrous,

≥99.5%,

freshly

distilled

n-Butyllithium

(n-BuLi)
C₄H₉Li 64.06 10.5

6.6 mL (1.6 M

in hexanes)

Titrated

solution

Methyl Iodide

(MeI)
CH₃I 141.94 12.0

1.70 g (0.75

mL)

Anhydrous,

≥99.5%,

passed

through

alumina

Tetrahydrofur

an (THF)
C₄H₈O 72.11 - ~100 mL

Anhydrous,

distilled from

Na/benzophe

none

Saturated aq.

Ammonium

Chloride

(NH₄Cl)

NH₄Cl 53.49 - ~50 mL

Diethyl Ether

(Et₂O)
C₄H₁₀O 74.12 - ~150 mL Anhydrous

Saturated aq.

Sodium

Chloride

(Brine)

NaCl 58.44 - ~50 mL

Anhydrous

Magnesium

MgSO₄ 120.37 - As needed For drying
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Sulfate

(MgSO₄)

Equipment
Three-neck round-bottom flask (250 mL), flame-dried

Magnetic stirrer and stir bar

Schlenk line or Argon/Nitrogen inlet

Low-temperature thermometer

Syringes and needles

Dry ice/acetone bath

Separatory funnel (500 mL)

Rotary evaporator

Apparatus for column chromatography or distillation

Procedure
Part 1: In-situ Preparation of LDA and Enolate Formation

Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-

temperature thermometer, and a rubber septum, under a positive pressure of dry argon or

nitrogen. Flame-dry the glassware and allow it to cool to room temperature under inert gas.

To the flask, add 50 mL of anhydrous THF, followed by diisopropylamine (1.54 mL, 11.0

mmol).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (6.6 mL of a 1.6 M solution in hexanes, 10.5 mmol) dropwise via

syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
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Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure

complete formation of LDA.

In a separate vial, prepare a solution of 2,2-dimethylcyclohexanone (1.26 g, 10.0 mmol) in

10 mL of anhydrous THF.

Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.

Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.

Part 2: Alkylation and Work-up

To the lithium enolate solution, add methyl iodide (0.75 mL, 12.0 mmol) dropwise at -78 °C.

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride

solution at -78 °C.

Remove the cooling bath and allow the mixture to warm to room temperature.

Transfer the mixture to a 500 mL separatory funnel and add 50 mL of diethyl ether.

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50

mL).

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Part 3: Purification

The crude product, a yellowish liquid, can be purified by vacuum distillation or flash column

chromatography on silica gel (e.g., using a petroleum ether/diethyl ether gradient, 95:5) to

yield 2,2,6-trimethylcyclohexanone as a colorless liquid. A yield of approximately 90% can be

expected.[1]
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Data Presentation
Product Characterization
The identity and purity of the synthesized 2,2,6-trimethylcyclohexanone can be confirmed by

spectroscopic analysis.

Parameter Data for 2,2,6-Trimethylcyclohexanone

Molecular Formula C₉H₁₆O

Molecular Weight 140.22 g/mol

Appearance Colorless liquid

Boiling Point 178-179 °C

Yield ~90%[1]

IR (ATR, cm⁻¹)
2964, 2929, 2853, 1704 (C=O), 1455, 1365,

1126, 991[1]

¹H NMR (CDCl₃, 400 MHz)

Predicted values based on spectral databases

and similar structures. δ (ppm): 2.45-2.35 (m,

1H), 1.90-1.60 (m, 4H), 1.40-1.25 (m, 2H), 1.08

(s, 3H), 1.05 (d, J=6.8 Hz, 3H), 0.90 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 215.8 (C=O), 48.7, 44.8, 34.7, 34.5,

26.6, 24.3, 18.0, 14.9.[2]

Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined below.
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Reaction Phase Work-up & Purification

Setup LDA Formation
(THF, -78 °C, 30 min)

1. Prepare Base

process_node

quench_node

workup_node

AnalysisEnolate Formation
(Ketone addition, -78 °C, 1h)

2. Deprotonate Alkylation
(MeI addition, -78 °C, 2-4h)

3. Add Electrophile Quench
(aq. NH4Cl)

4. Stop Reaction Extraction
(Et2O) Drying & Concentration Purification

(Distillation / Chromatography)
Characterize Product

Click to download full resolution via product page

Caption: Experimental workflow for the alkylation of 2,2-dimethylcyclohexanone.

Safety Precautions
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere

at all times.

Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Prepare and use in-situ

under an inert atmosphere.

Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-

ventilated fume hood with appropriate personal protective equipment (gloves, safety

glasses).

Anhydrous Solvents: THF and diethyl ether are extremely flammable. Ensure all operations

are performed away from ignition sources.
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Low Temperatures: Use caution when handling dry ice and acetone baths to avoid cold

burns.

This document is intended for research and development purposes by trained professionals. All

procedures should be carried out with appropriate safety measures in a certified laboratory

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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